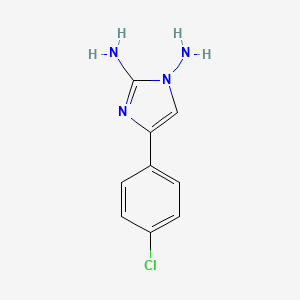

4-(4-chlorophenyl)-1H-imidazole-1,2-diamine

Description

Properties

IUPAC Name |

4-(4-chlorophenyl)imidazole-1,2-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN4/c10-7-3-1-6(2-4-7)8-5-14(12)9(11)13-8/h1-5H,12H2,(H2,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWTCRCUFBKCSJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN(C(=N2)N)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Debus–Radziszewski Imidazole Synthesis

The Debus–Radziszewski reaction, a classical multicomponent method, constructs imidazole rings from 1,2-dicarbonyl compounds, aldehydes, and ammonia. For 4-(4-chlorophenyl)-1H-imidazole-1,2-diamine, the protocol involves:

- Reactants : Glyoxal (1,2-dicarbonyl), 4-chlorobenzaldehyde, and aqueous ammonia.

- Mechanism : Condensation of glyoxal and ammonia forms a diimine intermediate, which subsequently reacts with 4-chlorobenzaldehyde to cyclize into the imidazole ring.

- Optimization : Elevated temperatures (80–100°C) and prolonged reaction times (12–24 hours) are typical, yielding 45–60% of the target compound.

Limitations : Poor regiocontrol and side reactions with ammonia excess often necessitate chromatographic purification.

Modified Debus–Radziszewski Method with Ethyl Chloroacetate

A variation reported by Der Pharma Chemica involves post-synthetic functionalization of imidazole intermediates. The protocol proceeds as follows:

- Step 1 : Synthesis of 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole via Debus–Radziszewski reaction.

- Step 2 : Alkylation with ethyl chloroacetate in dry acetone under reflux (30 hours), yielding a 66% intermediate.

- Step 3 : Hydrazinolysis of the ester group to introduce the 1,2-diamine functionality.

Advantages : Improved solubility of intermediates facilitates purification. However, multi-step synthesis reduces overall efficiency.

Modern Catalytic Methods

Ultrasound-Assisted Synthesis with Heterogeneous Catalysts

Ultrasonic irradiation enhances reaction kinetics by promoting cavitation and mass transfer. A 2023 study demonstrated the use of cobalt ferrite nanoparticles (CoFe$$2$$O$$4$$ NPs) under ultrasound:

- Conditions : Room temperature, 10–30 minutes, ethanol solvent.

- Mechanism : CoFe$$2$$O$$4$$ NPs catalyze the cyclocondensation of 4-chlorobenzaldehyde, ammonium acetate, and benzil derivatives.

- Yield : 74–94%, a 15–20% increase over conventional heating.

Table 1 : Ultrasound vs. Thermal Synthesis

| Parameter | Ultrasound Method | Thermal Method |

|---|---|---|

| Time | 10–30 min | 4–6 hours |

| Yield | 74–94% | 50–70% |

| Catalyst Reusability | 3 cycles | 1 cycle |

Copper-Catalyzed C–C Bond Cleavage Approach

A 2018 ACS Omega study introduced a novel route using Cu(OTf)$$_2$$ and iodine:

- Reactants : Chalcones (α,β-unsaturated ketones) and benzylamines.

- Mechanism : Copper-mediated C–C bond cleavage eliminates the β-portion of chalcones, followed by cyclization with benzylamines.

- Optimization : Dichloroethane solvent, 50°C, 20 mol% catalyst loading.

- Yield : 52–80% for trisubstituted imidazoles, adaptable to 1,2-diamine derivatives.

Advantages : Broad substrate scope and functional group tolerance.

Comparative Analysis of Synthetic Methods

Table 2 : Method Comparison for 4-(4-Chlorophenyl)-1H-Imidazole-1,2-Diamine

| Method | Conditions | Yield | Time | Pros | Cons |

|---|---|---|---|---|---|

| Debus–Radziszewski | 80°C, aqueous NH$$_3$$ | 45–60% | 12–24 h | Simple reagents | Low regiocontrol |

| Ethyl Chloroacetate | Reflux, acetone | 66% | 30 h | High-purity intermediates | Multi-step synthesis |

| Ultrasound/CoFe$$2$$O$$4$$ | RT, ethanol, ultrasound | 74–94% | 10–30 m | Green chemistry, fast | Catalyst synthesis required |

| Cu(OTf)$$2$$/I$$2$$ | 50°C, DCE | 52–80% | 24 h | Broad substrate scope | Toxic solvents |

Chemical Reactions Analysis

Types of Reactions

4-(4-chlorophenyl)-1H-imidazole-1,2-diamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.

Substitution: Electrophilic substitution reactions can occur at the imidazole ring, particularly at the nitrogen atoms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Substitution: Electrophilic reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Imidazole N-oxides.

Reduction: Dihydroimidazole derivatives.

Substitution: Alkylated or acylated imidazole derivatives.

Scientific Research Applications

4-(4-chlorophenyl)-1H-imidazole-1,2-diamine has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound exhibits potential antimicrobial and antifungal activities, making it a candidate for the development of new therapeutic agents.

Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with specific molecular targets.

Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-1H-imidazole-1,2-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their distinguishing features:

Key Observations:

- Tolyl groups () introduce steric hindrance, which may reduce binding efficiency but improve selectivity.

- Synthetic Routes : Chlorinated derivatives often employ SOCl2 for chlorination (), while bulky substituents (e.g., tolyl groups) require multi-step protocols involving condensation and purification (). Schiff base derivatives (e.g., benzylidene) are synthesized via amine-aldehyde reactions ().

- Benzimidazoles with similar substitutions () show serotonin receptor antagonism, highlighting the versatility of chlorophenyl-imidazole scaffolds.

Pharmacological and Physicochemical Properties

- Lipophilicity : The 4-Cl-phenyl group increases logP compared to methyl or methoxy derivatives, enhancing blood-brain barrier penetration (critical for CNS-targeting drugs) .

- Melting Points : Derivatives with bulkier groups (e.g., di-o-tolyl in ) likely exhibit higher melting points due to crystalline packing, though data are sparse.

- Solubility : Amine groups at the 1,2-positions improve aqueous solubility relative to nitro- or alkyl-substituted imidazoles (e.g., ’s nitroimidazole derivative).

Biological Activity

4-(4-chlorophenyl)-1H-imidazole-1,2-diamine is a chemical compound belonging to the imidazole derivative class, notable for its diverse biological activities. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in the development of therapeutic agents targeting various diseases.

Chemical Structure and Properties

The compound features a 4-chlorophenyl group attached to an imidazole ring, which significantly influences its chemical behavior and biological interactions. The imidazole ring is a five-membered structure containing two nitrogen atoms, contributing to the compound's reactivity and ability to interact with biological targets.

Research indicates that compounds similar to 4-(4-chlorophenyl)-1H-imidazole-1,2-diamine often interact with enzymes such as cytochrome P450, affecting various biochemical pathways. These interactions can lead to alterations in cellular processes, potentially resulting in therapeutic effects.

Target Enzymes and Pathways

- Cytochrome P450 : Involved in drug metabolism and synthesis of cholesterol, steroids, and other lipids.

- Cellular Pathways : The compound may influence pathways related to apoptosis, cell proliferation, and inflammation.

Antimicrobial Activity

Studies have demonstrated that 4-(4-chlorophenyl)-1H-imidazole-1,2-diamine exhibits significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains:

These findings suggest that the compound could serve as a lead structure for developing new antibacterial agents.

Anticancer Activity

Emerging research indicates that this compound may possess anticancer properties. Preliminary studies have shown its potential against various cancer cell lines:

| Cancer Cell Line | Activity | Reference |

|---|---|---|

| MDA-MB-231 (breast carcinoma) | Promotes apoptosis | |

| PPC-1 (prostate carcinoma) | Inhibits proliferation | |

| U-87 MG (glioblastoma) | Induces cell cycle arrest |

The mechanism of action in cancer cells may involve the modulation of signaling pathways associated with cell growth and survival.

Research Case Studies

Several case studies highlight the biological activity of 4-(4-chlorophenyl)-1H-imidazole-1,2-diamine:

- Antibacterial Efficacy : A study evaluated the compound's efficacy against multi-drug resistant strains of bacteria. Results indicated that it outperformed traditional antibiotics like tetracycline in certain cases.

- Anticancer Potential : In vitro studies demonstrated that treatment with this compound led to a significant reduction in cell viability in cancer cell lines, suggesting its potential as a chemotherapeutic agent.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(4-chlorophenyl)-1H-imidazole-1,2-diamine, and what factors influence yield optimization?

- Methodological Answer : The compound is typically synthesized via condensation reactions involving substituted benzaldehydes and diamino precursors under reflux conditions. For example, imidazole derivatives with chlorophenyl substituents are synthesized using microwave-assisted methods to reduce reaction time and improve regioselectivity . Yield optimization requires precise control of stoichiometry (e.g., molar ratios of 1:1.2 for aldehyde to diamine) and catalytic acid/base conditions (e.g., acetic acid or K₂CO₃). Solvent polarity (DMF vs. ethanol) significantly impacts reaction efficiency, with polar aprotic solvents favoring cyclization .

Q. How can researchers validate the purity and structural integrity of 4-(4-chlorophenyl)-1H-imidazole-1,2-diamine post-synthesis?

- Methodological Answer : Use a combination of analytical techniques:

- HPLC : To assess purity (>98% by area normalization) with a C18 column and acetonitrile/water mobile phase .

- NMR : H and C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm for chlorophenyl groups) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 237.05 for C₉H₈ClN₃) .

Q. What separation techniques are recommended for isolating 4-(4-chlorophenyl)-1H-imidazole-1,2-diamine from reaction byproducts?

- Methodological Answer : Column chromatography (silica gel, ethyl acetate/hexane eluent) is standard for initial purification. For complex mixtures, preparative HPLC with gradient elution (0.1% TFA in water/acetonitrile) improves resolution . Membrane filtration (0.22 µm) is critical for removing particulate impurities in final crystallization steps .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize reaction conditions for synthesizing 4-(4-chlorophenyl)-1H-imidazole-1,2-diamine?

- Methodological Answer : Apply a 2³ factorial design to evaluate temperature (80–120°C), solvent polarity (DMF vs. ethanol), and catalyst concentration (5–15 mol%). Response surface methodology (RSM) identifies optimal parameters. For example, a study on analogous imidazoles found that ethanol at 100°C with 10 mol% K₂CO₃ maximizes yield (82%) while minimizing byproducts like dimeric species .

Q. What computational strategies predict the reactivity and electronic properties of 4-(4-chlorophenyl)-1H-imidazole-1,2-diamine?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) model frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. For chlorophenyl-substituted imidazoles, the LUMO is localized on the imidazole ring, suggesting reactivity toward nucleophilic agents . Molecular docking simulations (AutoDock Vina) assess interactions with biological targets (e.g., enzyme active sites) .

Q. How to resolve contradictory bioactivity data for 4-(4-chlorophenyl)-1H-imidazole-1,2-diamine across different studies?

- Methodological Answer : Cross-validate assays (e.g., MIC vs. IC₅₀) and standardize protocols:

- Antimicrobial Assays : Use CLSI guidelines for minimum inhibitory concentration (MIC) testing against S. aureus and E. coli .

- Cytotoxicity : Compare MTT and resazurin assays in identical cell lines (e.g., HeLa cells). Contradictions may arise from impurity interference (e.g., residual solvents >0.1%) or assay sensitivity thresholds .

Q. What safety protocols are essential when handling intermediates like 4-(chloromethyl) derivatives during synthesis?

- Methodological Answer : Use fume hoods and PPE (nitrile gloves, goggles) due to the compound’s lachrymatory and alkylating properties. Store intermediates under inert gas (N₂) to prevent hydrolysis. Monitor air quality for chlorinated volatile organic compounds (VOCs) using GC-MS .

Specialized Research Questions

Q. How to design SAR studies for 4-(4-chlorophenyl)-1H-imidazole-1,2-diamine analogs targeting kinase inhibition?

- Methodological Answer : Synthesize derivatives with substitutions at positions 1 and 2 (e.g., methyl, trifluoromethyl). Use in vitro kinase profiling (e.g., EGFR, BRAF) to correlate substituent electronegativity with inhibitory potency. QSAR models (e.g., CoMFA) link steric/electronic descriptors (logP, polar surface area) to activity .

Q. What methodologies assess the stability of 4-(4-chlorophenyl)-1H-imidazole-1,2-diamine under physiological conditions?

- Methodological Answer : Conduct forced degradation studies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.